Acidophilic Enzyme Engineering: Triazolealanine Substitution Shifts PLA2 pH Optimum by 3 Units vs. Wild-Type
When the active site histidine (His48) of porcine pancreatic phospholipase A2 (PLA2) was substituted with Triazolealanine (TAA), the resulting enzyme (TAA-PLA2) exhibited a dramatic shift in its pH-activity profile compared to wild-type PLA2 (WT-PLA2) and the His-PLA2 control mutant. While WT-PLA2 and His-PLA2 showed optimal activity at pH 6 and were completely inactive at pH 3, TAA-PLA2 retained full activity at pH 3, matching its activity at pH 6 [1]. This functional change is attributed to the low pKa of the triazole ring in TAA compared to the imidazole ring of histidine, preventing protonation of the active site base at low pH .
| Evidence Dimension | Enzymatic activity at acidic pH |
|---|---|
| Target Compound Data | TAA-PLA2 retained 100% relative activity at pH 3 compared to pH 6 |
| Comparator Or Baseline | WT-PLA2 and His-PLA2: 0% activity at pH 3 |
| Quantified Difference | Functional rescue of activity at pH 3 (from 0% to 100%) |
| Conditions | Porcine pancreatic PLA2 enzyme; substrate affinity (IC50) unchanged; kcat reduced |
Why This Matters
This enables the procurement of Triazolealanine for engineering enzymes with tailored pH profiles, particularly for industrial processes or assays requiring activity in acidic environments where wild-type enzymes fail.
- [1] Beiboer, S. H., van den Berg, B., Dekker, N., Cox, R. C., & Verheij, H. M. (1996). Incorporation of an unnatural amino acid in the active site of porcine pancreatic phospholipase A2. Substitution of histidine by 1,2,4-triazole-3-alanine yields an enzyme with high activity at acidic pH. Protein Engineering, 9(4), 345-352. View Source
